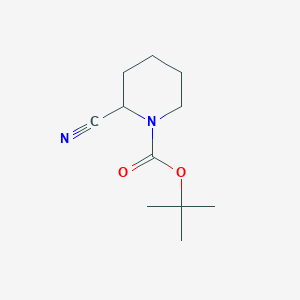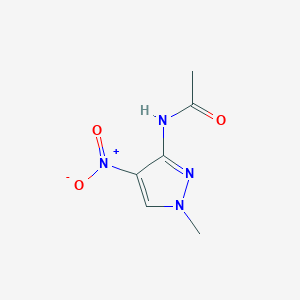
N-(1-Methyl-4-nitropyrazol-3-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-4-nitropyrazol-3-YL)acetamide is a nitrogen-containing heterocyclic compound It is part of the pyrazole family, which is known for its diverse chemical properties and applications This compound is characterized by the presence of an acetamido group, a methyl group, and a nitro group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-4-nitropyrazol-3-YL)acetamide typically involves the nitration of pyrazole derivatives. One common method is the nitration of 1-methylpyrazole using a mixture of nitric acid and sulfuric acid . This reaction introduces the nitro group at the 4-position of the pyrazole ring. The acetamido group can be introduced through subsequent acylation reactions.
Industrial Production Methods
In industrial settings, continuous-flow processes are often employed for the synthesis of nitropyrazoles. These processes involve the continuous nitration, quenching, neutralization, extraction, and separation of the desired product . This method offers advantages such as higher yields, improved purity, and increased productivity compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-4-nitropyrazol-3-YL)acetamide undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group on the pyrazole ring makes it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The presence of the nitro group can also facilitate nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used to reduce the nitro group.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Pyrazoles: Electrophilic and nucleophilic substitution reactions can yield various substituted pyrazoles.
Scientific Research Applications
N-(1-Methyl-4-nitropyrazol-3-YL)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-Methyl-4-nitropyrazol-3-YL)acetamide is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The acetamido group can participate in hydrogen bonding and other interactions with enzymes and receptors . These interactions can modulate the activity of various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitropyrazole: Similar in structure but lacks the acetamido and methyl groups.
1-Methyl-4-nitropyrazole: Similar but lacks the acetamido group.
1,3-Dimethyl-4-nitropyrazole: Contains an additional methyl group compared to N-(1-Methyl-4-nitropyrazol-3-YL)acetamide.
Uniqueness
This compound is unique due to the presence of both the acetamido and nitro groups on the pyrazole ring.
Properties
CAS No. |
141853-26-1 |
|---|---|
Molecular Formula |
C6H8N4O3 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
N-(1-methyl-4-nitropyrazol-3-yl)acetamide |
InChI |
InChI=1S/C6H8N4O3/c1-4(11)7-6-5(10(12)13)3-9(2)8-6/h3H,1-2H3,(H,7,8,11) |
InChI Key |
IEEQTDOZDRTVQP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C=C1[N+](=O)[O-])C |
Canonical SMILES |
CC(=O)NC1=NN(C=C1[N+](=O)[O-])C |
Synonyms |
Acetamide, N-(1-methyl-4-nitro-1H-pyrazol-3-yl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


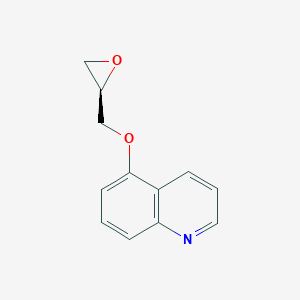

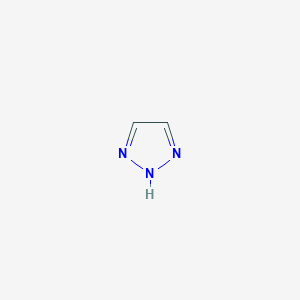
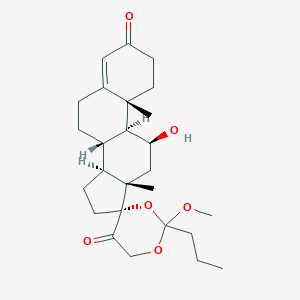


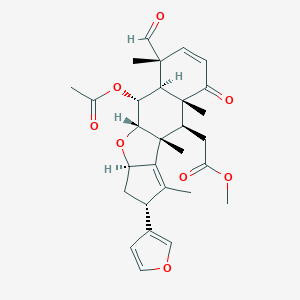
![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)

![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)


